Carotegrast methyl
Overview
Description
Carotegrast methyl, also known by its trade name Carogra, is a drug used for the treatment of ulcerative colitis. It is a prodrug, meaning it has little pharmacological activity itself but is converted into an active form in the body. The methyl ester is designed to enhance oral bioavailability and is hydrolyzed to a carboxylic acid, carotegrast, by the enzyme carboxylesterase 1 in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carotegrast methyl involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as esterification, amidation, and selective chlorination.
Industrial Production Methods: Industrial production of this compound likely involves large-scale organic synthesis with stringent quality control measures to ensure purity and consistency. The process would include the synthesis of intermediates, followed by their assembly into the final product through a series of chemical reactions.
Chemical Reactions Analysis
Types of Reactions: Carotegrast methyl undergoes several types of chemical reactions, including:
Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid in the liver.
Oxidation and Reduction: These reactions may occur during metabolic processes.
Substitution: Functional groups on the molecule can be substituted under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis by carboxylesterase 1.
Oxidation and Reduction: Various oxidizing and reducing agents used in metabolic pathways.
Substitution: Specific reagents depending on the functional group being substituted.
Major Products:
Carotegrast: The active form of the drug after hydrolysis.
Metabolites: Various metabolites formed during oxidation and reduction reactions.
Scientific Research Applications
Carotegrast methyl has several scientific research applications, including:
Chemistry: Used as a model compound to study prodrug activation and integrin antagonism.
Biology: Investigated for its effects on cell adhesion and migration.
Industry: Developed by EA Pharma and Kissei Pharmaceutical for therapeutic use.
Mechanism of Action
Carotegrast methyl exerts its effects by blocking the interaction of alpha4beta1 or alpha4beta7 integrins and their ligands, VCAM-1 and MAd-CAM-1. This inhibition prevents the adhesion of inflammatory cells, including T cells, to vascular endothelial cells and their extravasation into inflammatory sites. This mechanism reduces chronic inflammation in the gastrointestinal tract .
Comparison with Similar Compounds
Vedolizumab: Another integrin antagonist used for inflammatory bowel diseases.
Natalizumab: An integrin antagonist used for multiple sclerosis and Crohn’s disease.
Comparison:
Carotegrast Methyl: Oral administration, specifically targets alpha4 integrins, approved for moderate ulcerative colitis.
Vedolizumab: Intravenous administration, targets alpha4beta7 integrin, used for both ulcerative colitis and Crohn’s disease.
Natalizumab: Intravenous administration, targets alpha4 integrins, used for multiple sclerosis and Crohn’s disease.
This compound is unique in its oral administration and specific targeting of alpha4 integrins, making it a valuable option for patients with moderate ulcerative colitis .
Biological Activity
Carotegrast methyl (CGM), also known as AJM300, is an oral α4-integrin antagonist developed for the treatment of moderately active ulcerative colitis (UC). This compound, which became available in Japan in May 2022, is designed to induce remission in patients who have not adequately responded to traditional therapies such as 5-aminosalicylates. The following sections explore the biological activity of this compound, its pharmacological effects, and relevant clinical findings.
This compound functions as a prodrug that inhibits the α4-integrin, a protein critical for the adhesion and migration of inflammatory cells within the gastrointestinal tract. By blocking the interaction between α4β1 integrin on leukocytes and vascular cell adhesion molecule-1 (VCAM-1), as well as α4β7 integrin and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), CGM effectively reduces the infiltration of inflammatory cells into the colonic mucosa, thereby mitigating inflammation associated with UC .
Food Interaction Study
A study assessing the pharmacokinetics of this compound indicated that food intake affects its systemic exposure. In a randomized, placebo-controlled trial involving healthy male subjects, food consumption was shown to reduce the bioavailability of this compound and its active metabolite. However, this reduction was minimal at higher doses (960 mg) . The pharmacokinetic parameters observed in this study are summarized below:
Dosage | Cmax (ng/mL) | AUC last (ng·h/mL) |
---|---|---|
240 mg | 284.28 | 680.73 |
480 mg | 537.82 | 1369.66 |
960 mg | 325.33 | 1948.31 |
Pharmacodynamics
The pharmacodynamic effects of this compound include a temporary increase in circulating lymphocyte counts, which was not significantly affected by food intake. This effect was noted to be dose-dependent, suggesting that higher doses may lead to more pronounced immunological responses .
Observational Studies
A retrospective observational study conducted in Japan assessed the real-world effectiveness of this compound in patients with moderately active UC. The study included 14 patients, with a median treatment duration of 8 weeks. Key findings include:
- Endoscopic Improvement : Achieved in 64% of patients (9/14).
- Endoscopic Remission : Observed in 57% of patients (8/14).
- Clinical Activity Index : Significant reduction from a median score of 6.0 to 0.0 (p = 0.015).
- Cumulative Relapse-Free Rate : At week 26, among those achieving endoscopic improvement, the rate was 77.8% .
Phase III Clinical Trials
Phase III clinical trials have demonstrated that this compound can induce clinical responses and endoscopic remission in patients with UC. The trials highlighted its favorable safety profile, with no reports of severe adverse events such as progressive multifocal leukoencephalopathy .
Safety Profile
This compound has been classified as a moderate CYP3A4 inhibitor, which may lead to drug-drug interactions with other medications metabolized by this pathway . However, it has been generally well-tolerated in clinical settings.
Properties
IUPAC Name |
methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26Cl2N4O5/c1-32(2)18-12-13-23-19(15-18)26(36)34(28(38)33(23)3)17-10-8-16(9-11-17)14-22(27(37)39-4)31-25(35)24-20(29)6-5-7-21(24)30/h5-13,15,22H,14H2,1-4H3,(H,31,35)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHHPKCJJIFLBQ-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26Cl2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193189 | |
Record name | Carotegrast methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401905-67-7 | |
Record name | Carotegrast methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401905677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carotegrast methyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16119 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carotegrast methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAROTEGRAST METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYK17DYO9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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